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molecular formula C10H7F3N2O B8557071 5-(3-(Trifluoromethyl)phenyl)-3-aminoisoxazole

5-(3-(Trifluoromethyl)phenyl)-3-aminoisoxazole

Cat. No. B8557071
M. Wt: 228.17 g/mol
InChI Key: MPRUVHCGVFDOMM-UHFFFAOYSA-N
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Patent
US04336264

Procedure details

Hydroxylamine hydrochloride (1.6 grams), and sodium hydroxide (1.6 grams) were dissolved in 32 ml. of a 1:1 mixture of water and methanol at 0°-5° C. 3-(3-(Trifluoromethyl)phenyl)propiolonitrile (2.8 grams) in 10 ml. of methanol was added portionwise, and the reaction mixture was stirred overnight (about 18 hours) at 25° C. Solvent was evaporated; water was added to the residue and the product extracted with ether, washed with water, dried and evaporated, yield 1.4 grams. The identity of the desired product was confirmed by NMR.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3-(3-(Trifluoromethyl)phenyl)propiolonitrile
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].O.[F:7][C:8]([F:20])([F:19])[C:9]1[CH:10]=[C:11]([C:15]#[C:16][C:17]#[N:18])[CH:12]=[CH:13][CH:14]=1>CO>[F:7][C:8]([F:19])([F:20])[C:9]1[CH:10]=[C:11]([C:15]2[O:3][N:2]=[C:17]([NH2:18])[CH:16]=2)[CH:12]=[CH:13][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
3-(3-(Trifluoromethyl)phenyl)propiolonitrile
Quantity
2.8 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C#CC#N)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight (about 18 hours) at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(C=1C=C(C=CC1)C1=CC(=NO1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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